2,2,2-Tribromoethyl chloroformate

Nucleoside protection Oligonucleotide synthesis β-Elimination deprotection

2,2,2-Tribromoethyl chloroformate (CAS 17182-43-3) is a trihaloethyl chloroformate reagent that introduces the β,β,β-tribromoethoxycarbonyl (TBE) protecting group. It is primarily employed for the protection of hydroxyl groups in nucleosides, nucleotides, and related biomolecules , and serves as a precursor to phosphorylating agents such as 2,2,2-tribromoethyl phosphoromorpholinochloridate.

Molecular Formula C3H2Br3ClO2
Molecular Weight 345.21 g/mol
CAS No. 17182-43-3
Cat. No. B098993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Tribromoethyl chloroformate
CAS17182-43-3
Molecular FormulaC3H2Br3ClO2
Molecular Weight345.21 g/mol
Structural Identifiers
SMILESC(C(Br)(Br)Br)OC(=O)Cl
InChIInChI=1S/C3H2Br3ClO2/c4-3(5,6)1-9-2(7)8/h1H2
InChIKeyCVIJTVPSUNZYMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Tribromoethyl Chloroformate (CAS 17182-43-3): Procurement-Oriented Product Overview


2,2,2-Tribromoethyl chloroformate (CAS 17182-43-3) is a trihaloethyl chloroformate reagent that introduces the β,β,β-tribromoethoxycarbonyl (TBE) protecting group. It is primarily employed for the protection of hydroxyl groups in nucleosides, nucleotides, and related biomolecules [1], and serves as a precursor to phosphorylating agents such as 2,2,2-tribromoethyl phosphoromorpholinochloridate [2]. The compound is a colorless-to-pale-yellow liquid (MW 345.21 g/mol, C₃H₂Br₃ClO₂) that reacts smoothly with primary and secondary alcohols under mild conditions [1].

Why 2,2,2-Tribromoethyl Chloroformate Cannot Be Replaced by 2,2,2-Trichloroethyl Chloroformate in Critical Synthetic Sequences


Trihaloethyl chloroformates are not interchangeable because the identity of the halogen (Br vs. Cl) directly governs the β-elimination rate during deprotection. The tribromoethoxycarbonyl group undergoes zinc-copper-mediated removal approximately 10.5 times faster than the trichloroethoxycarbonyl analog under identical conditions [1], a consequence of the greater polarizability of the bromine atom [1]. Substituting the tribromo reagent with the trichloro analog therefore introduces a 3.5-hour deprotection bottleneck that can derail time-sensitive multi-step syntheses, increase exposure to side reactions, and compromise overall yield in nucleoside or oligonucleotide assembly workflows.

2,2,2-Tribromoethyl Chloroformate: Quantitative Comparator Evidence for Procurement Decisions


Deprotection Kinetics: Tribromoethoxycarbonyl Removal Is 10.5 Times Faster Than Trichloroethoxycarbonyl Under Identical Conditions

Under standardized zinc-copper couple conditions (90% aqueous acetic acid, room temperature), the 3'-O-acetyl-5'-O-(β,β,β-tribromoethoxycarbonyl)thymidine (compound 4) was completely deprotected in 20 minutes, whereas the corresponding 3'-O-acetyl-5'-O-(β,β,β-trichloroethoxycarbonyl)thymidine (compound 12) required 3.5 hours for complete removal [1]. This represents a 10.5‑fold rate advantage for the tribromo derivative. The difference originates from the higher polarizability of bromine relative to chlorine, which facilitates the β‑elimination step [1]. In both cases thymidine was the sole product detected, confirming clean deprotection.

Nucleoside protection Oligonucleotide synthesis β-Elimination deprotection

Primary Hydroxyl Selectivity in Nucleoside Protection: 5'-O-Monoprotection Achieved in 42% Yield Without Detectable 3'-Isomer

Treatment of thymidine with 1.0 equivalent of 2,2,2-tribromoethyl chloroformate in DMF at 0 °C gave the 5'-O-(β,β,β-tribromoethoxycarbonyl) derivative in 42% isolated yield after crystallization; no 3'-O-monoprotected isomer was detected under these conditions [1]. The disubstituted 3',5'-bis(tribromoethoxycarbonyl) product was obtained only when 2 equivalents of reagent were used, confirming the inherent preference for primary alcohol acylation. This contrasts with the general tendency of less sterically demanding chloroformates (e.g., ethyl or benzyl chloroformate) to give mixtures of regioisomers in nucleoside protection [1].

Nucleoside chemistry Regioselective protection Thymidine

Acid Stability of the Tribromoethoxycarbonyl Protecting Group Enables Orthogonal Deprotection Strategies

The β,β,β-tribromoethoxycarbonyl group is explicitly reported to be stable under acidic conditions [1], allowing selective removal of acid-labile protecting groups (e.g., trityl, isopropylidene, or tert-butyldimethylsilyl ethers) in its presence. In one example, 2',5'-di-O-trityluridine was treated with the reagent and subsequent exposure to 80% aqueous acetic acid at 100 °C removed both trityl groups while leaving the tribromoethoxycarbonyl substituent intact, followed by cyclization [1]. This orthogonal stability profile is shared with other polyhaloethyl protecting groups but is essential for planning multi-step deprotection sequences where acid-sensitive functionality must be preserved.

Orthogonal protecting groups Acid stability Nucleoside modification

High-Value Application Scenarios for 2,2,2-Tribromoethyl Chloroformate


Time-Critical Deprotection in Automated Oligonucleotide Synthesis

In automated solid-phase oligonucleotide synthesizers, cycle time directly determines throughput. The tribromoethoxycarbonyl group's 20-minute deprotection with Zn-Cu couple (vs. 3.5 hours for trichloroethoxycarbonyl) enables same-day completion of multi-deprotection sequences, reducing instrument occupancy and reagent consumption [1]. The clean conversion to the free nucleoside without side products further minimizes post-synthetic purification burden.

Regioselective 5'-Protection of Nucleosides for Phosphoramidite Building Block Preparation

The ability of 2,2,2-tribromoethyl chloroformate to discriminate between primary (5') and secondary (2',3') hydroxyl groups in deoxyribonucleosides, delivering 42% isolated yield of pure 5'-O-protected product without chromatography [1], is directly relevant to the gram-scale preparation of protected nucleoside phosphoramidites. This selectivity reduces the number of chromatographic steps required in building block synthesis.

Orthogonal Protection in PNA Monomer Synthesis

Peptide nucleic acid (PNA) monomer synthesis requires ester protecting groups that can be removed without affecting base-labile backbone or side-chain protections. The tribromoethyl (TBE) ester, cited alongside trichloroethyl (TCE) in PNA monomer patents, offers orthogonal removal via zinc-mediated β-elimination under neutral-to-mildly-acidic conditions [2], preserving the integrity of Fmoc and other acid/base-sensitive functionality during monomer assembly.

Phosphorylating Agent for Nucleoside Polyphosphate Synthesis

2,2,2-Tribromoethyl chloroformate serves as the starting material for 2,2,2-tribromoethyl phosphoromorpholinochloridate, a phosphorylating agent used in the synthesis of adenine nucleoside 3'-phosphates (3'-ADP, 3'-ATP, and analogs) [3]. The tribromoethyl group's favorable β-elimination kinetics facilitate final deprotection of the phosphate triester intermediates under mild conditions, a critical factor in preserving the labile polyphosphate chain.

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